molecular formula C18H17ClN2O4 B2378154 ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 338978-97-5

ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

Cat. No. B2378154
CAS RN: 338978-97-5
M. Wt: 360.79
InChI Key: XMSOHCLQYLJLCS-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has shown promise as a potential tool for investigating various biological processes. In

Scientific Research Applications

Antimicrobial Activity

  • Benzimidazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial activity. Notably, certain derivatives have shown significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Modification for Tuberculostatic Activity

  • Modifications of benzimidazole derivatives have been explored for developing compounds with moderate tuberculostatic activity. This involves the synthesis of specific acetates and deacylation processes (E. V. Shchegol'kov et al., 2013).

Synthesis for Potential Anticancer Applications

  • Research into the synthesis of benzimidazole derivatives for potential anticancer applications has been conducted. This includes studies on pyrimido[1,6-α]benzimidazole derivatives (E. A. Badawey et al., 1989).

Exploration in Molecular Docking Studies

  • Molecular docking studies have utilized benzimidazole derivatives to understand their mechanism in inhibiting cancer-related pathways, indicating potential anti-cancer properties (A. Karayel, 2021).

Analgesic and Anti-inflammatory Activities

  • Some studies have synthesized oxadiazole derivatives from benzimidazole compounds to evaluate their analgesic and anti-inflammatory activities. This research indicates potential applications in developing novel pain relief and anti-inflammatory drugs (D. Dewangan et al., 2015).

Future Directions

The future directions for research on “ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate” could involve further exploration of its synthesis, characterization, and potential applications. Given the promising properties of similar compounds, it could be of interest in the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-3-24-17(22)11-25-21-16-10-13(19)6-9-15(16)20-18(21)12-4-7-14(23-2)8-5-12/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSOHCLQYLJLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

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